Azido-PEG1-CH2CO2-NHS

PROTACs Bioconjugation Linker Chemistry

Select Azido-PEG1-CH2CO2-NHS for reproducible bioconjugation. Unlike generic azide-PEG-NHS compounds, its precise PEG1 spacer (242.2 g/mol) ensures correct ternary complex formation in PROTACs and stable ADC payload delivery. Substituting with even one methylene unit difference (e.g., Azido-PEG1-NHS ester) can alter conjugate properties and cause failed reactions. Our ≥98% purity minimizes side reactions. Ensure experimental fidelity—procure this exact linker.

Molecular Formula C8H10N4O5
Molecular Weight 242.19 g/mol
Cat. No. B605814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG1-CH2CO2-NHS
SynonymsAzido-PEG1-CH2CO2-NHS
Molecular FormulaC8H10N4O5
Molecular Weight242.19 g/mol
Structural Identifiers
InChIInChI=1S/C8H10N4O5/c9-11-10-3-4-16-5-8(15)17-12-6(13)1-2-7(12)14/h1-5H2
InChIKeyKYDOCGOPXOETIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG1-CH2CO2-NHS: A High-Purity, Single-Unit PEG Heterobifunctional Linker for Bioconjugation and PROTAC Synthesis


Azido-PEG1-CH2CO2-NHS (CAS 1480545-09-2) is a heterobifunctional polyethylene glycol (PEG) derivative comprising an azide group and an N-hydroxysuccinimide (NHS) ester separated by a single ethylene glycol (PEG1) unit [1]. Its molecular weight is 242.2 g/mol . This compound functions as a click chemistry reagent, with the azide moiety capable of copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the NHS ester reacts efficiently with primary amines to form stable amide bonds [1]. It is commonly supplied as a solid with a purity of ≥95-98% and is soluble in organic solvents like DMSO, DCM, and DMF [2][3].

Why Azido-PEG1-CH2CO2-NHS is a Unique Linker: Why Simple 'Azide-PEG-NHS' Substitution Fails


Generic substitution with another 'azide-PEG-NHS' compound is often not possible due to critical differences in linker length and chemical composition. The specific PEG1 spacer length (242.2 g/mol) directly influences the physicochemical properties and biological performance of the final conjugate, affecting factors like solubility, flexibility, and steric accessibility of the attached payloads . Even a seemingly minor change, such as replacing Azido-PEG1-CH2CO2-NHS with Azido-PEG1-NHS ester (MW 256.22), which differs by a single methylene (-CH2-) unit, can alter the molecule's flexibility, molecular packing, and potential interactions with target proteins . Furthermore, the inherent hydrolytic instability of the NHS ester moiety means that precise control over reaction conditions and reagent purity is essential for consistent and reproducible results . Therefore, direct replacement without rigorous re-validation can lead to failed conjugation reactions, altered conjugate properties, and inconsistent experimental outcomes, making the selection of the exact linker a critical procurement decision.

Quantitative Differentiation of Azido-PEG1-CH2CO2-NHS: A Comparative Evidence Guide


Molecular Weight and Linker Length: Azido-PEG1-CH2CO2-NHS vs. Azido-PEG1-NHS Ester

Azido-PEG1-CH2CO2-NHS differs from the closely related Azido-PEG1-NHS ester by the presence of a methylene (-CH2-) unit in its spacer. This results in a molecular weight of 242.2 g/mol, compared to 256.22 g/mol for Azido-PEG1-NHS ester . This structural difference can impact the physicochemical properties of the final conjugate .

PROTACs Bioconjugation Linker Chemistry

Hydrolytic Stability: NHS Ester vs. PFP/TFP Ester in Aqueous Buffers

A key practical consideration for procurement is the hydrolytic stability of the amine-reactive group. The NHS ester in Azido-PEG1-CH2CO2-NHS is known to hydrolyze in aqueous buffers, especially at higher pH [1]. As an alternative, pentafluorophenyl (PFP) and tetrafluorophenyl (TFP) esters are used in compounds like Azido-PEG1-PFP ester because they are less susceptible to hydrolysis compared to NHS esters . The optimal reaction pH for NHS esters is typically 7.0-7.5, while for TFP esters it is slightly higher at 7.5-8.0 .

Hydrolytic Stability Bioconjugation Amine-Reactive

Reactivity of Azido-PEG1-CH2CO2-NHS: CuAAC vs. SPAAC Click Chemistry

The azide group in Azido-PEG1-CH2CO2-NHS can participate in two distinct bioorthogonal click reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. SPAAC with strained alkynes (e.g., DBCO, BCN) is often preferred for live-cell applications as it eliminates the need for cytotoxic copper catalysts [1]. While specific rate constants for this compound were not found, the general principle is that the choice between CuAAC and SPAAC depends on the specific application requirements, with CuAAC generally being faster but requiring a catalyst, and SPAAC being slower but biocompatible [1].

Click Chemistry SPAAC CuAAC PROTACs

Product Purity: Comparative Vendor Specifications for Azido-PEG1-CH2CO2-NHS

Vendor-reported purity is a critical procurement metric. Azido-PEG1-CH2CO2-NHS is available with a purity specification of 98% from vendors such as Aladdin Scientific and BOC Sciences . In comparison, other vendors like Creative Biolabs offer the compound with a specification of 95% [1]. This 3% difference in purity can be significant in sensitive applications where the presence of impurities can lead to side reactions or complicate downstream purification .

Reagent Purity Quality Control Procurement

Solubility Profile: Solvent Compatibility for Azido-PEG1-CH2CO2-NHS

Azido-PEG1-CH2CO2-NHS demonstrates good solubility in several common organic solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) [1]. This solubility profile is typical for small-molecule PEG linkers containing hydrophobic groups like NHS esters, and is a prerequisite for performing conjugation reactions to hydrophobic small molecules or for use in organic synthesis [1]. The specific solubility in DMSO is noted to be possible in most cases [2].

Solubility Bioconjugation Organic Solvents

Validated Application Scenarios for Azido-PEG1-CH2CO2-NHS in Research and Industry


Synthesis of PROTACs for Targeted Protein Degradation

Azido-PEG1-CH2CO2-NHS is specifically utilized as an alkyl/ether-based linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [1]. Its role is to covalently connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein [1]. The precise length and composition of this linker, as highlighted in Section 3, are crucial for forming a functional ternary complex that brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome [1]. The high purity of the compound is essential for minimizing side reactions during the multi-step synthesis of these complex molecules .

Site-Specific Bioconjugation of Proteins and Antibodies

The heterobifunctional nature of Azido-PEG1-CH2CO2-NHS enables a two-step bioconjugation strategy. First, the NHS ester is used to label primary amines (-NH2) on a protein, antibody, or peptide under mild conditions (pH 7.0-7.5) to introduce an azide functional group [1]. Subsequently, the azide group serves as a specific handle for a second payload (e.g., a fluorophore, drug, or affinity tag) via a bioorthogonal click chemistry reaction (CuAAC or SPAAC) [1]. This approach allows for precise and controlled modification of biomolecules, which is fundamental for creating targeted therapeutics, imaging probes, and assay components [1].

Synthesis of Antibody-Drug Conjugates (ADCs) and Other Biotherapeutics

As a non-cleavable linker, Azido-PEG1-CH2CO2-NHS can be incorporated into the design of Antibody-Drug Conjugates (ADCs) [1]. The non-cleavable nature ensures that the linker remains intact in circulation, releasing the cytotoxic payload only after internalization and complete degradation of the antibody in the lysosome. This approach enhances the safety and efficacy of the ADC by minimizing systemic toxicity [1]. The defined PEG1 spacer contributes to the overall stability and solubility of the ADC .

Functionalization of Nanoparticles and Surfaces for Drug Delivery

The azide functionality introduced by Azido-PEG1-CH2CO2-NHS can be used to modify the surface of nanoparticles or other materials [1]. For example, nanoparticles functionalized with azide groups can be subsequently conjugated to targeting ligands (e.g., antibodies, peptides) bearing a complementary alkyne group via click chemistry [1]. This strategy is employed to create targeted drug delivery systems, diagnostic nanoparticles, and functionalized biosensors, where precise control over surface chemistry and ligand orientation is critical for performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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